1,2-O,O-Ditetradecyl-rac-glycerol

Gene Delivery Targeted Liposomes Folate Receptor

1,2-O,O-Ditetradecyl-rac-glycerol (CAS 1561-55-3) is a synthetic, non-ionic diether lipid composed of a glycerol backbone ether-linked to two tetradecyl (C14) alkyl chains. Unlike its ester-linked counterparts, the ether bonds confer enhanced chemical stability and resistance to enzymatic degradation.

Molecular Formula C31H64O3
Molecular Weight 484.8 g/mol
Cat. No. B15550331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O,O-Ditetradecyl-rac-glycerol
Molecular FormulaC31H64O3
Molecular Weight484.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1
InChIKeyIAJHLVPJJCPWLF-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-O,O-Ditetradecyl-rac-glycerol: A Versatile Diether Lipid Scaffold for Targeted Drug Delivery and Membrane Research


1,2-O,O-Ditetradecyl-rac-glycerol (CAS 1561-55-3) is a synthetic, non-ionic diether lipid composed of a glycerol backbone ether-linked to two tetradecyl (C14) alkyl chains . Unlike its ester-linked counterparts, the ether bonds confer enhanced chemical stability and resistance to enzymatic degradation [1]. This compound serves as a foundational scaffold for constructing functionalized amphiphiles, including cationic lipids and glycolipids, for applications in liposomal drug delivery, gene transfection, and membrane biophysics [2].

Why 1,2-O,O-Ditetradecyl-rac-glycerol Cannot Be Replaced by Common Ester or Other Diether Analogs


Simple substitution with ester-linked diglycerides or other chain-length diethers is not viable due to critical performance differences. Ether-linked lipids like 1,2-O,O-Ditetradecyl-rac-glycerol exhibit superior hydrolytic stability compared to ester analogs, a property that directly impacts the shelf-life and in vivo longevity of formulated liposomes [1]. Furthermore, the specific C14 chain length and ether linkage in this compound dictate its phase behavior and packing within lipid bilayers, influencing membrane fluidity, raft partitioning, and the efficiency of subsequent functionalization for targeted delivery [2]. Using a different lipid backbone can drastically alter the transfection efficiency, cellular uptake, and biodistribution of the final therapeutic formulation, as demonstrated by direct comparative studies of targeted liposomal systems [3].

Quantitative Evidence for Selecting 1,2-O,O-Ditetradecyl-rac-glycerol in R&D and Formulation


3-4-Fold Higher Transfection Efficiency in Folate-Targeted Liposomes

Liposomes formulated with a novel folate-containing lipoconjugate (FC) built from 1,2-di-O-ditetradecyl-rac-glycerol demonstrated a 3-4-fold increase in transfection efficiency in vitro compared to a conventional (non-targeted) liposomal formulation [1].

Gene Delivery Targeted Liposomes Folate Receptor siRNA

Enhanced Chemical Stability: Class-Level Advantage of Ether over Ester Lipids

Ether-linked lipids, including derivatives of 1,2-O,O-Ditetradecyl-rac-glycerol, exhibit significantly greater resistance to hydrolysis compared to their ester-linked counterparts. This is a class-level property of diether glycerolipids, which contributes to extended shelf-life and improved stability in biological environments [1].

Liposome Stability Hydrolysis Drug Delivery Ether Lipid

Effective Tumor Accumulation and Gene Silencing In Vivo

In a murine xenograft tumor model, lipoplexes containing a 1,2-di-O-ditetradecyl-rac-glycerol-based folate conjugate (FC) achieved significant tumor accumulation (15-18% of total injected dose) and mediated effective downregulation of the MDR1 gene product (p-glycoprotein) to 40% of control levels, demonstrating functional in vivo efficacy [1].

siRNA Delivery Xenograft MDR1 In Vivo Efficacy

Defined Physicochemical Properties: Particle Size and Zeta Potential for Formulation Control

Liposomes formulated with the 1,2-di-O-ditetradecyl-rac-glycerol-based folate conjugate (FC) consistently produced small, compact particles with a diameter of 60 ± 22 nm and were non-toxic to cells [1]. These defined parameters are essential for reproducible formulation and predictable biological performance.

Liposome Formulation Quality Control Nanoparticle Characterization

Optimal Application Scenarios for 1,2-O,O-Ditetradecyl-rac-glycerol Based on Evidence


Development of Targeted Liposomal Nucleic Acid Therapeutics

Use as a hydrophobic anchor for synthesizing ligand-functionalized lipoconjugates (e.g., folate, galactose) to create actively targeted liposomes for gene therapy, siRNA delivery, and mRNA vaccines. The evidence shows this approach yields a 3-4-fold increase in transfection efficiency and significant tumor accumulation in vivo [1].

Construction of Stable Liposomal and Bilayer Model Systems

Employed as a core structural lipid in the formulation of stable liposomes and model membranes for biophysical studies. Its ether-linked C14 chains provide enhanced resistance to hydrolysis and enzymatic degradation compared to ester lipids, ensuring consistent and reproducible membrane properties over extended experimental timelines [2].

Synthesis of Novel Cationic Lipids for Non-Viral Gene Delivery

Utilized as a versatile starting material for the synthesis of polycationic amphiphiles. The primary hydroxyl group enables efficient conjugation of cationic headgroups (e.g., spermine, heterocyclic bases) via various linker chemistries, creating a library of transfection agents with tunable properties for optimizing nucleic acid delivery [3].

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